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Introduction
Divarasib (GDC-6036) is an investigational, orally bioavailable, highly potent, and selective

covalent inhibitor of the KRAS G12C mutation.[1][2][3] This mutation is a key oncogenic driver

in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer

(CRC).[1] Divarasib irreversibly binds to the mutant KRAS G12C protein, locking it in an

inactive, GDP-bound state.[3][4] This mechanism of action effectively halts downstream

oncogenic signaling pathways.[2][4] Preclinical data have demonstrated that divarasib exhibits

greater potency and selectivity compared to other KRAS G12C inhibitors like sotorasib and

adagrasib.[1][5]

Mechanism of Action
The KRAS protein is a small GTPase that functions as a molecular switch in cells, cycling

between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a

glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS,

causing the protein to be constitutively active. This leads to the persistent activation of

downstream signaling pathways, most notably the MAPK/ERK pathway, which promotes cell

proliferation, survival, and differentiation.

Divarasib is designed to specifically target the cysteine residue of the G12C mutant KRAS. It

forms a covalent bond with this residue within the switch-II pocket of the protein.[3] This
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irreversible binding traps KRAS G12C in its inactive GDP-bound conformation, thereby

preventing its interaction with downstream effectors and inhibiting the aberrant signaling that

drives tumor growth.[4]

Quantitative Preclinical Data
Divarasib has demonstrated significant potency and selectivity in preclinical studies. In vitro, it

has been shown to be 5 to 20 times more potent and up to 50 times more selective than

sotorasib and adagrasib.[5][6]

In Vitro Potency and Selectivity
Parameter Value

Cell

Lines/Conditions
Reference

IC50 <0.01 μM
KRAS G12C mutant

cells
[3]

EC50 2 nM

K-Ras G12C-

alkylation in HCC1171

cells

[3]

Selectivity >18,000-fold

Mutant G12C cell

lines vs. wild-type

G12C

[1][5]

In Vivo Pharmacokinetics (Phase I Data)
Parameter

Value (at 400 mg single

dose)
Reference

Average Half-life 17.6 hours (± 2.7 hours) [5]

Mean Maximum Concentration 657 ng/mL (± 185) [5]

Mean Area Under the Curve 9130 ng*h/mL (± 3160) [5]

Key Preclinical Experiments and Methodologies
In Vitro Assays
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Cell Lines: Preclinical studies utilized multiple KRAS G12C positive cell lines, including NCI-

H2122 and HCC1171.[3][5]

Potency and Selectivity Assays: The half-maximal inhibitory concentration (IC50) was

determined to be in the sub-nanomolar range in KRAS G12C mutant cell lines.[1][5]

Divarasib's selectivity was established by comparing its activity in mutant G12C cell lines to

that in wild-type cells, showing over 18,000-fold greater selectivity for the mutant form.[5]

Detailed protocols for the specific biochemical and cellular assays used to determine IC50 and

EC50 values are not extensively detailed in the provided search results but would typically

involve methods such as cell viability assays (e.g., CellTiter-Glo®) and biochemical assays

measuring the modification of the KRAS G12C protein.

In Vivo Xenograft Models
Animal Model: Female C.B-17 SCID mice were used in xenograft studies.[3]

Tumor Model: Human non-small cell lung cancer (NSCLC) cell line NCI-H2030.X1.1 was

implanted in the mice.[3]

Dosing and Administration: Divarasib was administered orally once daily for 7 days at doses of

10, 25, or 100 mg/kg.[3] The vehicle used was 0.5% methylcellulose.[3]

Efficacy Endpoint: Preclinical studies reported complete tumor growth inhibition in multiple

KRAS G12C-positive xenograft mouse models.[1] A key pharmacodynamic endpoint was the

measurement of target engagement.

Target Engagement Analysis
Methodology: An ultra-sensitive immunoaffinity 2D-LC-MS/MS approach was developed to

quantify both free and divarasib-bound KRAS G12C protein in tumor biopsies.[3]

Protocol Outline:

Immunoaffinity Enrichment: A commercially available anti-RAS antibody is used to capture

KRAS G12C from tumor lysates.
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2D-LC-MS/MS Analysis: The enriched protein is then subjected to two-dimensional liquid

chromatography coupled with tandem mass spectrometry to differentiate and quantify the

unbound versus the divarasib-bound forms of KRAS G12C.

Results: This method demonstrated dose-dependent target engagement in the NCI-

H2030.X1.1 xenograft model.[3] At the highest dose of 100 mg/kg, over 90% engagement of

KRAS G12C was observed.[3] Human dose projections based on these preclinical findings

estimated that doses under 400 mg would achieve 90% alkylation (IC90) in the H2122 cell line

model.[5]
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Caption: Divarasib covalently binds to inactive KRAS G12C, preventing GTP loading and

downstream signaling.
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Caption: A streamlined workflow for the preclinical assessment of Divarasib's efficacy and

mechanism.
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Caption: Overview of potential on-target and off-target (bypass) mechanisms of resistance to

Divarasib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.researchgate.net/publication/363019785_Abstract_ND11_Discovery_of_GDC-6036_a_clinical_stage_treatment_for_KRAS_G12C-positive_cancers
https://www.roche.com/investors/updates/inv-update-2023-04-18
https://file.medchemexpress.com/batch_PDF/HY-145928/Divarasib-DataSheet-MedChemExpress.pdf
https://rrcgvir.com/pipeline/assets/images/pipeline/divarasib.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11111488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11111488/
https://orbi.uliege.be/bitstream/2268/311523/1/nejmoa2303810.pdf
https://www.benchchem.com/product/b10829276#divarasib-gdc-6036-preclinical-research-findings
https://www.benchchem.com/product/b10829276#divarasib-gdc-6036-preclinical-research-findings
https://www.benchchem.com/product/b10829276#divarasib-gdc-6036-preclinical-research-findings
https://www.benchchem.com/product/b10829276#divarasib-gdc-6036-preclinical-research-findings
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10829276?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

